Propyl thiophen-3-ylcarbamodithioate
Description
Properties
CAS No. |
61528-61-8 |
|---|---|
Molecular Formula |
C8H11NS3 |
Molecular Weight |
217.4 g/mol |
IUPAC Name |
propyl N-thiophen-3-ylcarbamodithioate |
InChI |
InChI=1S/C8H11NS3/c1-2-4-12-8(10)9-7-3-5-11-6-7/h3,5-6H,2,4H2,1H3,(H,9,10) |
InChI Key |
NSHJEMXSGIQJFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=S)NC1=CSC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Propyl thiophen-3-ylcarbamodithioate shares structural and functional similarities with several classes of compounds, including thiophene derivatives, organosulfur compounds, and propyl-substituted hybrids. Below is a systematic comparison based on functional groups, thermal behavior, purity, and synthesis challenges.
Structural and Functional Group Comparisons
3-Thiophenylboronic Acid (C₆H₄SBr) :
This compound replaces the carbamodithioate group with a boronic acid moiety. The boronic acid group enhances reactivity in Suzuki-Miyaura cross-coupling reactions, whereas the carbamodithioate group in the target compound facilitates metal chelation. The bromine substituent in 3-thiophenylboronic acid also introduces distinct electronic effects, altering solubility and catalytic activity compared to the sulfur-rich carbamodithioate .Propyl-Substituted Metal-Organic Frameworks (MOFs) :
highlights propyl-substituted hybrids like (Me₃NR)₄[Ni(NCS)₆] (R = propyl). These compounds exhibit melting behavior due to weakened intermolecular S/S interactions, relying instead on Coulombic forces between cations and anions. In contrast, this compound’s thermal stability likely stems from stronger dithiocarbamate-metal coordination, which resists decomposition at higher temperatures .
Thermal Stability and Phase Behavior
- Thermogravimetric Analysis (TGA) :
While direct TGA data for this compound is unavailable, its synthesis likely involves TGA for monitoring mass loss during heating, as seen in related thiophene derivatives . Propyl-substituted MOFs, however, display lower melting points (e.g., 140°C for the propyl variant) due to reduced S/S interactions, suggesting that the target compound’s thermal resilience surpasses that of purely ionic hybrids .
Table 1: Comparative Analysis of Key Properties
Q & A
Q. How can experimental design methodologies optimize the synthesis of propyl thiophen-3-ylcarbamodithioate?
To improve yield and purity, employ factorial design approaches (e.g., Box-Behnken or 2³ full factorial designs) to systematically evaluate variables such as reactant stoichiometry, reaction temperature, and catalyst concentration. For example, a 2³ factorial design could isolate the impact of thiophen-3-amine availability, propyl chloroformate reactivity, and solvent polarity on product formation. Statistical tools like Design-Expert software can model interactions between variables and predict optimal conditions .
Q. Which analytical techniques are critical for characterizing this compound’s structural and thermal stability?
Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on sulfur and nitrogen environments. Thermogravimetric analysis (TGA) can assess thermal decomposition thresholds, while X-ray diffraction (XRD) identifies crystalline phases. Scanning electron microscopy (SEM) may reveal morphological changes under stress conditions (e.g., humidity, heat) .
Q. What factors influence the stability of this compound in aqueous solutions?
Stability is pH-dependent due to hydrolysis susceptibility of the dithiocarbamate group. Conduct accelerated stability studies under varying pH (3–9), ionic strength, and temperature (25–60°C). Monitor degradation via high-performance liquid chromatography (HPLC) and correlate results with Arrhenius kinetics to predict shelf-life .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported mutagenic potential of this compound derivatives?
Replicate mutagenicity assays (e.g., Ames test) under controlled metabolic activation conditions. For instance, test with Salmonella typhimurium strains TA98 and TA100, ±S9 liver homogenate, to determine if mutagenicity is direct or metabolite-mediated. Compare dose-response curves and cell viability (e.g., survival <20% indicates cytotoxicity confounding results) .
Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?
Density functional theory (DFT) calculations can model transition states during nucleophilic attacks (e.g., by thiols or amines). Calculate Fukui indices to identify electrophilic hotspots on the dithiocarbamate group. Molecular docking studies may further predict interactions with biological targets like glutathione transferases .
Q. How do structural modifications (e.g., alkyl chain length) alter the bioactivity of this compound analogs?
Synthesize derivatives with varying alkyl chains (methyl, butyl) and assess structure-activity relationships (SAR) via enzyme inhibition assays (e.g., acetylcholinesterase) or cytotoxicity screens. Use multivariate regression to correlate lipophilicity (logP) with biological activity, adjusting for steric effects via molecular dynamics simulations .
Q. What methodologies are recommended for assessing acute inhalation toxicity of this compound in preclinical models?
Follow AEGL (Acute Exposure Guideline Levels) frameworks: expose rodents to controlled airborne concentrations (mg/m³) in inhalation chambers. Measure LC₅₀ (lethal concentration for 50% mortality) and histopathological endpoints (e.g., lung edema). Derive AEGL-3 values for life-threatening effects using benchmark dose modeling .
Methodological Notes
- Data Contradiction Analysis : For conflicting toxicity results, apply Hill’s criteria (e.g., consistency, biological gradient) to evaluate causal relationships. Use meta-analysis tools to harmonize datasets across studies.
- Synergistic Effects : Investigate interactions with co-pollutants (e.g., heavy metals) using isobolographic analysis to distinguish additive vs. synergistic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
